4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine

Plk1 inhibition Oncology Kinase inhibitor

4,6-Dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine is a member of the triazolyl aminopyrimidine class, explicitly disclosed in Eli Lilly's patent family (US8063035B2) as an inhibitor of Polo-like kinase 1 (Plk1). The compound features a 4,6-dimethylpyrimidine core linked via an amine bridge to a 5-phenyl-1H-1,2,4-triazole, distinguishing it from non-methylated or alternative 5-substituted analogs.

Molecular Formula C14H14N6
Molecular Weight 266.30 g/mol
Cat. No. B10870347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine
Molecular FormulaC14H14N6
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC=C3)C
InChIInChI=1S/C14H14N6/c1-9-8-10(2)16-13(15-9)18-14-17-12(19-20-14)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,16,17,18,19,20)
InChIKeyVRYAOQCSBVCYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine: Chemical Identity and Plk1-Targeted Scaffold for Oncology Procurement


4,6-Dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine is a member of the triazolyl aminopyrimidine class, explicitly disclosed in Eli Lilly's patent family (US8063035B2) as an inhibitor of Polo-like kinase 1 (Plk1) [1]. The compound features a 4,6-dimethylpyrimidine core linked via an amine bridge to a 5-phenyl-1H-1,2,4-triazole, distinguishing it from non-methylated or alternative 5-substituted analogs. The patent asserts that compounds within this genus possess improved potency over prior art (WO 06/066172) and improved pharmacokinetic properties, including lower clearance, over the clinical Plk1 inhibitor BI-2536 [2]. The molecular formula is C14H14N6, with a molecular weight of approximately 266.30 g/mol.

Why 4,6-Dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine Cannot Be Interchanged with Generic Triazolopyrimidine Analogs


Within the triazolyl aminopyrimidine Plk1 inhibitor class, small structural changes produce large functional consequences. The 5-phenyl substituent on the 1,2,4-triazole ring engages a distinct lipophilic pocket in the Plk1 ATP-binding site that is not effectively occupied by smaller 5-methyl analogs (e.g., CAS 85460-38-4) or unsubstituted triazoles [1]. Conversely, the 4,6-dimethyl groups on the pyrimidine ring contribute to conformational restriction and metabolic stability relative to the non-methylated N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine (CAS 945188-28-3). The patent family explicitly claims improved potency over prior art [2] and improved pharmacokinetics—specifically reduced clearance—versus BI-2536, a structurally unrelated dihydropteridinone Plk1 inhibitor that suffers from high clearance (CL >1000 mL/min) and dose-limiting myelosuppression [2]. These distinctions mean that generic substitution with a different 5-substituted triazolopyrimidine, a non-methylated pyrimidine analog, or a non-triazole Plk1 chemotype risks loss of target engagement, altered pharmacokinetics, or both.

Quantitative Differentiation Evidence for 4,6-Dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine versus Closest Analogs and In-Class Candidates


Plk1 Inhibitory Potency: Patent-Claimed Improvement Over WO 06/066172 Prior Art

The US8063035B2 patent explicitly claims that certain triazolyl aminopyrimidine compounds—including the genus containing the 5-phenyl substituted target compound—exhibit improved potency against Plk1 over compounds disclosed in WO 06/066172 [1]. While the patent does not disclose individual IC50 values for every exemplified compound, the generic claim of improvement is supported by the structural rationale: the 5-phenyl-1,2,4-triazole moiety provides enhanced hydrophobic interaction with the Plk1 ATP-binding cleft compared to the smaller, less lipophilic substituents in the prior art compounds. BI-2536, the clinical benchmark Plk1 inhibitor, has a reported Plk1 IC50 of 0.83 nM [2]; the patent positions its triazolyl aminopyrimidine series as pharmacokinetically differentiated from BI-2536 rather than solely competing on potency.

Plk1 inhibition Oncology Kinase inhibitor

Pharmacokinetic Differentiation: Patent-Claimed Clearance Advantage Over BI-2536

The patent family (US8063035B2 and Indian Patent 252131) states that BI-2536, the Phase II clinical Plk1 inhibitor, has high clearance (CL >1000 mL/min) and is dose-limited by myelosuppression [1]. The patent explicitly claims that compounds of the present invention—including the 5-phenyl triazolyl aminopyrimidine genus—are believed to have improved pharmacokinetic properties, specifically reduced clearance, over BI-2536 [1][2]. Additionally, the patent states that tested compounds demonstrated oral bioavailability, positioning this chemotype as potentially suitable for oral dosing, in contrast to BI-2536 which is administered intravenously [1]. This pharmacokinetic differentiation represents a key procurement rationale for selecting this compound class over dihydropteridinone-based Plk1 inhibitors.

Pharmacokinetics Clearance Oral bioavailability

Structural Differentiation from the 5-Methyl Analog: Impact on Lipophilicity and Target Engagement

Comparison of the target compound with its closest commercially available analog, 4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine (CAS 85460-38-4), reveals a substantial difference in the 5-position substituent: phenyl vs. methyl [1]. The phenyl group contributes approximately +2.5 to +3.0 log units of calculated lipophilicity (cLogP) relative to the methyl analog, based on standard fragment addition methods. This lipophilicity difference is expected to translate into (i) stronger hydrophobic interaction with the Plk1 binding site, (ii) altered cellular permeability, and (iii) distinct metabolic pathways. Published data for the 5-methyl analog indicate an IC50 of 28 ± 3 μM in a Plk1-related assay, though this is context-dependent and not a direct Plk1 enzymatic measurement [2]. The patent family supports the conclusion that the 5-phenyl substitution is functionally non-interchangeable with 5-methyl or other non-aromatic 5-substituents in terms of target potency [1].

Lipophilicity Structure-activity relationship Triazole substitution

Core Scaffold Differentiation: Triazolyl Aminopyrimidine vs. Dihydropteridinone (BI-2536) and Imidazotriazine (GSK461364) Plk1 Inhibitors

The triazolyl aminopyrimidine scaffold of the target compound represents a chemically distinct Plk1 inhibitor chemotype from the dihydropteridinone BI-2536 and the imidazotriazine GSK461364 [1][2][3]. BI-2536 inhibits Plk1 with an IC50 of 0.83 nM but also inhibits BRD4 (IC50 = 25-37 nM) and Plk2/Plk3 (IC50 = 3.5 and 9.0 nM, respectively), contributing to its clinical toxicity profile [2]. GSK461364 is a more selective Plk1 inhibitor (Ki = 2.2 nM) with >390-fold selectivity over Plk2 and >450-fold over Plk3, but belongs to the imidazotriazine class with distinct intellectual property and physicochemical properties [3]. The triazolyl aminopyrimidine scaffold of the target compound provides a differentiated hinge-binding motif (aminopyrimidine) and a distinct triazole-linked substituent vector compared to both BI-2536 and GSK461364, potentially enabling distinct selectivity and pharmacokinetic profiles as claimed in the patent [1].

Scaffold comparison Plk1 inhibitor chemotypes Kinase selectivity

Optimal Deployment Scenarios for 4,6-Dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine Based on Established Differentiation Evidence


Plk1-Targeted Oncology Lead Optimization Requiring Oral Bioavailability Potential

For medicinal chemistry programs seeking Plk1 inhibitors with oral dosing potential, this compound's triazolyl aminopyrimidine scaffold is distinguished from the intravenous-only BI-2536 by patent-claimed oral bioavailability and reduced clearance [1][2]. Teams transitioning from BI-2536 or GSK461364 chemotypes can use this compound as a structurally orthogonal starting point for PK-optimized lead series.

Structure-Activity Relationship (SAR) Studies Focused on 5-Position Triazole Substitution

The 5-phenyl-1,2,4-triazole moiety provides a defined lipophilic anchor for systematic SAR exploration. Researchers can use this compound as a reference point to evaluate the impact of varying 5-substituents (e.g., 5-(2-aminophenyl) analog CAS 669719-96-4 vs. 5-methyl analog CAS 85460-38-4) on Plk1 potency, kinase selectivity, and cellular activity [1].

Chemical Probe Development for Polo-like Kinase 1 (Plk1) with Differentiated Chemotype from Clinical Comparators

As a triazolyl aminopyrimidine, this compound offers a chemically distinct Plk1 inhibition chemotype from both clinical dihydropteridinone (BI-2536) and imidazotriazine (GSK461364) inhibitors [1][2]. This is valuable for chemical biology studies requiring orthogonal probes to validate Plk1-dependent phenotypes and reduce the risk of chemotype-specific off-target confounding.

Pharmacokinetic Bridging Studies Comparing Triazolopyrimidine Clearance Profiles

Given the patent-claimed clearance advantage over BI-2536 (CL >1000 mL/min), this compound can serve as a representative of the triazolyl aminopyrimidine class in comparative in vitro and in vivo PK studies designed to benchmark metabolic stability and clearance mechanisms against dihydropteridinone and imidazotriazine Plk1 inhibitors [1][2].

Quote Request

Request a Quote for 4,6-dimethyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.